6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole
Brand Name: Vulcanchem
CAS No.: 2098133-56-1
VCID: VC3197493
InChI: InChI=1S/C10H13N3/c1-2-12-5-6-13-10(12)7-9(11-13)8-3-4-8/h5-8H,2-4H2,1H3
SMILES: CCN1C=CN2C1=CC(=N2)C3CC3
Molecular Formula: C10H13N3
Molecular Weight: 175.23 g/mol

6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole

CAS No.: 2098133-56-1

Cat. No.: VC3197493

Molecular Formula: C10H13N3

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole - 2098133-56-1

Specification

CAS No. 2098133-56-1
Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
IUPAC Name 6-cyclopropyl-1-ethylimidazo[1,2-b]pyrazole
Standard InChI InChI=1S/C10H13N3/c1-2-12-5-6-13-10(12)7-9(11-13)8-3-4-8/h5-8H,2-4H2,1H3
Standard InChI Key LUIOWTOPLOWPAM-UHFFFAOYSA-N
SMILES CCN1C=CN2C1=CC(=N2)C3CC3
Canonical SMILES CCN1C=CN2C1=CC(=N2)C3CC3

Introduction

Chemical Structure and Properties

Molecular Identification

6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound identified by CAS number 2098133-56-1. It possesses a molecular formula of C₁₀H₁₃N₃, containing a fused imidazo[1,2-b]pyrazole ring system with a cyclopropyl group at position 6 and an ethyl group at position 1 . This compound represents an important member of the imidazo[1,2-b]pyrazole family, which has attracted significant interest in medicinal chemistry research.

Physical Properties

While specific experimental data for 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole is limited in the available literature, general properties can be inferred based on its structure and similar compounds in this class:

PropertyCharacteristicsNotes
AppearanceLikely a solid at room temperatureBased on similar heterocyclic compounds
Molecular Weight175.23 g/molCalculated from molecular formula C₁₀H₁₃N₃
Nitrogen ContentThree nitrogen atomsPart of the imidazo[1,2-b]pyrazole scaffold
Hydrogen BondingMultiple hydrogen bond acceptorsDue to nitrogen atoms in the ring system
SolubilityPotentially improved water solubility compared to indole analogsBased on studies of similar imidazo[1,2-b]pyrazole compounds

Synthesis Methods

General Approaches to Imidazo[1,2-b]pyrazole Scaffold

Biological Activities and Applications

Structure-Activity Relationships

The position and nature of substituents on the imidazo[1,2-b]pyrazole scaffold significantly influence biological activity. Research has shown that compounds bearing substituents in position 6 of the imidazo-pyrazole ring (where the cyclopropyl group is located in our compound of interest) can exhibit interesting biological properties .

The cyclopropyl group at position 6 may confer unique activity profiles due to its distinct three-dimensional structure and electronic properties. This small, strained ring system is known to influence drug metabolism and receptor interactions in medicinal chemistry.

Isosteric Relationship with Indole

One particularly noteworthy aspect of imidazo[1,2-b]pyrazole derivatives is their potential role as non-classical isosteres of indole, a privileged structure in medicinal chemistry. Recent research has demonstrated that replacing an indole ring with an imidazo[1,2-b]pyrazole scaffold in certain drug candidates can significantly improve aqueous solubility while maintaining biological activity .

This isosteric relationship suggests that 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole could potentially serve as a replacement for indole-containing compounds in drug development, offering improved physicochemical properties while preserving essential biological interactions.

Comparative Analysis with Related Compounds

Structural Comparisons with Other Imidazo[1,2-b]pyrazole Derivatives

When comparing 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole with other derivatives in this class, several structural differences become apparent:

CompoundKey Structural FeaturesPotential Impact on Properties
6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazoleCyclopropyl at C-6, ethyl at N-1Balanced lipophilicity, unique spatial arrangement
1-(2-chloroethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole2-Chloroethyl at N-1, ethyl at C-6Increased polarity, potential reactive site
1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxamideCyclopentyl at N-1, carboxamide at C-7Enhanced hydrogen bonding capability, increased molecular weight

These structural variations likely result in different physicochemical properties and biological activities, demonstrating the versatility of the imidazo[1,2-b]pyrazole scaffold for developing compounds with diverse applications.

Functionalization Opportunities

The imidazo[1,2-b]pyrazole scaffold offers multiple positions for functionalization, providing opportunities for structural optimization. Recent advances in selective functionalization methods have expanded the synthetic accessibility of various derivatives, including compounds like 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole .

The ability to selectively modify different positions of the scaffold allows for fine-tuning of properties such as:

  • Lipophilicity/hydrophilicity balance

  • Metabolic stability

  • Target binding affinity and selectivity

  • Pharmacokinetic characteristics

Medicinal Chemistry Applications

Advantages as an Indole Isostere

Research has shown that replacing the indole ring with an imidazo[1,2-b]pyrazole scaffold in drug molecules can significantly improve aqueous solubility while maintaining the necessary biological activity . This advantage is particularly valuable in drug development, where poor solubility often presents challenges in formulation and bioavailability.

The presence of three nitrogen atoms in the imidazo[1,2-b]pyrazole structure, compared to one in indole, increases the potential for hydrogen bonding interactions, which can enhance water solubility while still providing sufficient lipophilicity for membrane permeation.

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